Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
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Overview
Description
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is a complex organic compound with the molecular formula C29H25ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and chlorobenzoyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-benzyl-1-(4-chlorobenzoyl)-4H-pyrrolo[1,2-A]benzimidazole-3-carboxylate
- Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
Uniqueness
Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
853318-96-4 |
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Molecular Formula |
C35H29ClN2O3 |
Molecular Weight |
561.1 g/mol |
IUPAC Name |
ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C35H29ClN2O3/c1-4-41-35(40)31-30(25-13-9-6-10-14-25)32(33(39)26-15-17-27(36)18-16-26)38-29-20-23(3)22(2)19-28(29)37(34(31)38)21-24-11-7-5-8-12-24/h5-20H,4,21H2,1-3H3 |
InChI Key |
SEFWKCLPRWNOBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl)C=C(C(=C3)C)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
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